(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid

β-Lactamase inhibition Antibiotic resistance Serine β-lactamase inhibitors

(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid, commonly referred to as 3-boronocinnamic acid or (E)-3-(3-boronophenyl)acrylic acid (CAS 216144-91-1, MW 191.98, C₉H₉BO₄), is a trans-cinnamic acid derivative bearing a boronic acid group at the meta position of the phenyl ring. This compound belongs to the phenylboronic acid class and is characterized by a melting point of 218–221 °C and a predicted pKa of 4.44 ± 0.10.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
Cat. No. B12441112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C=CC(=O)O)(O)O
InChIInChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)
InChIKeyQCHIEOGZUMAQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boronocinnamic Acid (CAS 216144-91-1): A Position-Isomer-Dependent Boronic Acid Building Block for Selective Enzyme Inhibition and BNCT-Ready Synthesis


(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid, commonly referred to as 3-boronocinnamic acid or (E)-3-(3-boronophenyl)acrylic acid (CAS 216144-91-1, MW 191.98, C₉H₉BO₄), is a trans-cinnamic acid derivative bearing a boronic acid group at the meta position of the phenyl ring [1]. This compound belongs to the phenylboronic acid class and is characterized by a melting point of 218–221 °C and a predicted pKa of 4.44 ± 0.10 . Its dual functionality—a boronic acid handle for Suzuki–Miyaura cross-coupling and reversible diol-binding, combined with an α,β-unsaturated carboxylic acid moiety enabling extended conjugation—distinguishes it from simpler phenylboronic acids. The meta-substitution pattern confers a distinct selectivity profile in both glycosidase and β-lactamase inhibition relative to its ortho and para isomers, making it a position-specific tool for medicinal chemistry and chemical biology applications [2][3].

Why Phenylboronic Acid, Cinnamic Acid, or the Para Isomer Cannot Substitute for 3-Boronocinnamic Acid in Target-Focused Applications


Generic substitution of (2E)-3-[3-(dihydroxyboranyl)phenyl]prop-2-enoic acid with simpler phenylboronic acids, unsubstituted cinnamic acid, or even its para-regioisomer is not functionally equivalent. Phenylboronic acid lacks the α,β-unsaturated carboxylate side chain that engages in critical hydrogen-bonding networks within enzyme active sites such as AmpC β-lactamase, where the carboxyvinyl group of the meta isomer is resolved at 1.78 Å resolution making specific contacts with Tyr221 and Asn321 [1]. Unsubstituted cinnamic acid lacks the boronic acid warhead required for covalent, reversible binding to catalytic serine residues in β-lactamases and for diol-recognition in glycosidase active sites [2]. Most critically, the para isomer (CAS 151169-68-5) exhibits a different selectivity profile: it inhibits multiple glycosidases non-selectively (almond β-glucosidase IC₅₀ = 351 μM and bovine liver β-galactosidase IC₅₀ = 374 μM), whereas the meta isomer achieves monoselective inhibition of bovine liver β-galactosidase (IC₅₀ = 780 μM), and the ortho isomer preferentially targets Class A over Class C β-lactamases, while the meta isomer displays the inverse class preference [3]. These regioisomer-dependent selectivity divergences mean that position of the boronic acid substituent on the cinnamic acid scaffold is a non-interchangeable determinant of target engagement.

Quantitative Differentiation Evidence: 3-Boronocinnamic Acid vs. Ortho and Para Isomers in Enzyme Inhibition, Physical Properties, and BNCT Readiness


Meta-Isomer Preference for Class C β-Lactamase (AmpC) Over Class A Carbapenemases (KPC-2/GES-5): A >600-Fold Selectivity Reversal Relative to Ortho Isomer

In a head-to-head study of phenylboronic acid derivatives against serine β-lactamases (SBLs), the meta-substituted compound 3—(2E)-3-[3-(dihydroxyboranyl)phenyl]prop-2-enoic acid—exhibits a pronounced selectivity preference for Class C AmpC over Class A enzymes (KPC-2 and GES-5), the inverse of the ortho isomer. The ortho derivative (compound 2, [2-(2-carboxyvinyl)-phenyl]boronic acid) displays sub-micromolar affinity for GES-5 (Ki = 0.11 μM) and moderate affinity for KPC-2 (Ki = 2.43 μM), but its potency drops up to 50-fold against AmpC [1]. In contrast, the meta derivative 3 loses >600-fold potency against GES-5 and up to 47-fold against KPC-2, yet gains activity against AmpC, for which it was selected for high-resolution X-ray crystallographic studies (PDB 6S1S, resolution 1.78 Å), confirming specific binding-mode engagement [2]. All compounds in the series exhibit Ki values in the micromolar range [1].

β-Lactamase inhibition Antibiotic resistance Serine β-lactamase inhibitors

Monoselective Glycosidase Inhibition: Meta Isomer Inhibits Only Bovine Liver β-Galactosidase, While Para Isomer Inhibits Two Enzymes Non-Selectively

In a panel of 15 glycosidases, the borylated methyl cinnamate corresponding to the meta-substituted (2E)-3-[3-(dihydroxyboranyl)phenyl]prop-2-enoic acid scaffold (meta 2) demonstrated an improved selectivity profile by inhibiting only bovine liver β-galactosidase with an IC₅₀ of 780 μM, whereas the para-substituted analog (para 2) inhibited both almond β-glucosidase (IC₅₀ = 351 μM) and bovine liver β-galactosidase (IC₅₀ = 374 μM) [1]. This represents a shift from dual-enzyme inhibition to monoselective inhibition conferred solely by moving the boronic ester group from the para to the meta position on the cinnamate scaffold. No other glycosidases in the 15-enzyme panel were inhibited by the meta derivative [1].

Glycosidase inhibition Selectivity profiling Chemical biology probes

Melting Point and Predicted pKa Differentiation Between Meta and Para Isomers: Implications for Crystallinity and Purification

The meta-substituted isomer (CAS 216144-91-1) exhibits a melting point range of 218–221 °C, which is 15–16 °C higher than the para isomer (CAS 151169-68-5, mp 203–205 °C) . The predicted pKa of the meta isomer is 4.44 ± 0.10, compared to 4.40 ± 0.10 for the para isomer, indicating marginally weaker acidity of the carboxylic acid group in the meta derivative . Density (1.33 ± 0.1 g/cm³) and predicted boiling point (454.1 ± 47.0 °C for meta; 439.0 ± 47.0 °C for para) also differ measurably .

Physicochemical characterization Solid-state properties Procurement quality control

Boron Neutron Capture Therapy (BNCT) Potential: Meta-Borylated Cinnamate Scaffold as a Dual-Use Pharmacophore for Switch-On/Off Cytotoxicity

Both meta- and para-borylated methyl cinnamates have been identified as possessing the capability to serve as Boron Neutron Capture Therapy (BNCT) agents, where the organic boron pharmacophore enables switch-on/switch-off toxicity upon irradiation with slow neutrons [1]. This is a class-level property of the borylated cinnamate scaffold, but the meta isomer's demonstrated monoselectivity in glycosidase inhibition combined with its BNCT potential provides a dual-use rationale: selective enzyme targeting plus spatially controlled cytotoxicity activation [1]. In contrast, simple phenylboronic acid and unsubstituted cinnamic acid lack this dual capability [1].

Boron neutron capture therapy Anticancer agents Prodrug design

Evidence-Backed Procurement Scenarios for (2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic Acid


Class C β-Lactamase (AmpC) Inhibitor Development: Structure-Based Drug Design Starting from a Validated Co-Crystal Structure

Research groups developing inhibitors of AmpC cephalosporinases, particularly those combating Pseudomonas aeruginosa resistance, should procure the meta isomer as their primary phenylboronic acid scaffold. The compound's co-crystal structure with AmpC has been solved at 1.78 Å resolution (PDB 6S1S), providing atomic-level detail of the carboxyvinyl side chain interactions with Tyr221 and Asn321 in the active site [1]. The ortho isomer is not a substitute for this application due to its preferential Class A activity (Ki GES-5 = 0.11 μM) and up to 50-fold loss in AmpC potency [2]. The meta isomer's validated binding mode enables rational, structure-guided elaboration for affinity maturation against AmpC.

Monoselective Glycosidase Chemical Probe Development: Target Identification and Functional Studies Requiring Single-Enzyme Selectivity

For chemical biology programs requiring a boronic acid-based probe that inhibits bovine liver β-galactosidase without off-target activity against almond β-glucosidase or 13 other glycosidases tested, the meta-borylated cinnamate scaffold is the appropriate choice [1]. The para isomer's dual inhibition profile (β-glucosidase IC₅₀ = 351 μM + β-galactosidase IC₅₀ = 374 μM) makes it unsuitable for experiments where glycosidase selectivity is critical [1]. The free boronic acid form (CAS 216144-91-1) can be used directly or converted to the corresponding pinacol ester for cellular studies.

Boron Neutron Capture Therapy (BNCT) Agent Development: Dual-Use Scaffold Combining Enzyme Targeting with Neutron-Activated Cytotoxicity

The meta-borylated cinnamate scaffold has been explicitly identified as possessing the capability to function as a BNCT agent, where irradiation with slow neutrons converts the boron pharmacophore into a cytotoxic species with spatial and temporal control [1]. Coupled with the meta isomer's monoselective glycosidase inhibition profile, this scaffold offers a starting point for developing tumor-targeted BNCT prodrugs that accumulate selectively in cancer cells over healthy tissue before neutron activation [1]. Simpler boronic acids such as phenylboronic acid lack the extended conjugation and biological selectivity features of this scaffold.

Suzuki–Miyaura Coupling for Conjugated Material Synthesis: Extended π-System Building Block for Functional Polymers and Biaryl Pharmaceuticals

The α,β-unsaturated carboxylic acid moiety of 3-boronocinnamic acid provides extended conjugation through the styrene-like framework, making it a more suitable building block than saturated or non-conjugated boronic acids for synthesizing conjugated organic materials, fluorescent probes, and biaryl pharmaceutical intermediates via Suzuki–Miyaura cross-coupling [1]. The meta substitution pattern positions the boronic acid handle for coupling while preserving the electronic properties of the cinnamate chromophore, which is structurally validated by the compound's characterization and use in generating diverse coupled products [2].

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